1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of various types of cancer and autoimmune diseases. In
Mecanismo De Acción
1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in the proliferation and survival of cancer cells and immune cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that are involved in cell growth and survival, leading to the death of cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce tumor size in animal models. Additionally, this compound has been shown to suppress the immune response in autoimmune diseases, leading to a reduction in inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine for lab experiments is its high potency and selectivity for BTK inhibition. This allows for precise targeting of cancer cells and immune cells, leading to a more effective treatment with fewer side effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for further research on 1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials. Finally, the potential of this compound as a combination therapy with other drugs for the treatment of cancer and autoimmune diseases should be explored.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. Its high potency and selectivity for BTK inhibition make it an attractive therapeutic agent for further research and development. With continued research, this compound may become an important tool in the fight against cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis method of 1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-(1-phenyl-1H-tetrazol-5-yl)piperidine with 3-(pyrrolidin-1-ylcarbonyl)-1,4-dibromobutane in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has shown potential as a therapeutic agent in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, this compound has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
[1-[1-(1-phenyltetrazol-5-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O/c30-21(26-12-4-5-13-26)18-7-6-14-28(17-18)19-10-15-27(16-11-19)22-23-24-25-29(22)20-8-2-1-3-9-20/h1-3,8-9,18-19H,4-7,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFRJLZVUQLIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.